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Compound of Interest

Compound Name: N-nitroso-Ritalinic Acid

Cat. No.: B13846412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-nitroso-Ritalinic Acid is an organic compound classified as an N-nitrosamine. It is primarily

recognized as a potential impurity in the synthesis of methylphenidate and its derivatives.

Given the classification of many N-nitrosamines as probable human carcinogens,

understanding the physicochemical properties and potential biological activities of N-nitroso-
Ritalinic Acid is of significant interest for toxicological assessment and quality control in

pharmaceutical development. This technical guide provides a summary of its known

physicochemical properties, outlines general experimental protocols for its analysis, and

describes the putative metabolic pathway associated with the bioactivation of N-nitroso

compounds.

Physicochemical Properties
The available quantitative data for N-nitroso-Ritalinic Acid are primarily based on

computational models. Experimental determination of these properties is not widely available in

the public domain.
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Property Value Source Notes

Molecular Formula C₁₃H₁₆N₂O₃ --INVALID-LINK-- -

Molecular Weight 248.28 g/mol --INVALID-LINK-- -

Appearance Off-White Solid --INVALID-LINK-- -

LogP (Octanol-Water

Partition Coefficient)
2.3 --INVALID-LINK-- Computed by XLogP3

Solubility
Soluble in Chloroform,

Methanol
--INVALID-LINK-- Qualitative data

Melting Point Not Available - -

Boiling Point Not Available - -

pKa Not Available - -

CAS Number 2932440-73-6 --INVALID-LINK-- -

Synonyms

2-(1-Nitrosopiperidin-

2-yl)-2-phenylacetic

acid, Ritalin impurity

5, N-Nitroso

Methylphenidate EP

Impurity A

--INVALID-LINK--, --

INVALID-LINK--, --

INVALID-LINK--

-

Metabolic Activation and Genotoxicity Pathway
N-nitrosamines are generally not directly genotoxic. They require metabolic activation to form

reactive electrophilic species that can interact with cellular macromolecules like DNA.[1][2] The

primary pathway for this activation involves cytochrome P450-mediated oxidation.
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Caption: Metabolic activation pathway of N-nitrosamines leading to DNA adduct formation.

Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties of N-
nitroso-Ritalinic Acid are not readily available. However, the following are generalized

methodologies commonly employed for the analysis of N-nitroso compounds and could be

adapted for N-nitroso-Ritalinic Acid.

Determination of LogP (Octanol-Water Partition
Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

A common method for its determination is the shake-flask method followed by HPLC analysis.
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Start: Prepare Octanol-Saturated Water
and Water-Saturated Octanol

Dissolve N-nitroso-Ritalinic Acid
in one phase (e.g., octanol)

Mix with the other phase in a separatory funnel

Shake vigorously and allow to equilibrate
(e.g., 24 hours at constant temperature)

Separate the aqueous and octanol phases

Analyze the concentration of the analyte in each phase
using a validated HPLC-UV method

Calculate LogP = log([Analyte]octanol / [Analyte]aqueous)

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination using the shake-flask method.

Quantification by High-Performance Liquid
Chromatography (HPLC)
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HPLC is a versatile technique for the separation, identification, and quantification of N-nitroso

compounds. Due to their potential presence at trace levels, a highly sensitive detector is often

required.

Instrumentation:

HPLC system with a UV detector or, for higher sensitivity and selectivity, a mass

spectrometer (LC-MS).

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is

commonly used. The gradient program would need to be optimized to achieve good

separation from other components in the sample matrix.

Detection:

UV Detection: N-nitroso compounds typically have a characteristic UV absorbance around

230-240 nm.

Mass Spectrometry (MS): For trace analysis, LC-MS or LC-MS/MS is the method of choice,

offering high sensitivity and specificity. The instrument would be operated in selected ion

monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-

charge ratio (m/z) of N-nitroso-Ritalinic Acid and its fragments.

Sample Preparation:

Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase,

and filtered through a 0.45 µm filter before injection.

Synthesis of N-nitroso-Ritalinic Acid
A general approach for the synthesis of N-nitrosamines involves the reaction of a secondary

amine with a nitrosating agent under acidic conditions. For N-nitroso-Ritalinic Acid, the

precursor would be Ritalinic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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